(3E)-3-(Hexylimino)-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol
Description
(3E)-3-(Hexylimino)-1-oxo-1λ⁵,2,4-benzotriazin-4(3H)-ol is a heterocyclic compound featuring a benzotriazin core substituted with a hexylimino group and a ketone oxygen. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves reactions of oxadiazole derivatives with phthalide intermediates, as seen in analogous heterocyclic systems . Its characterization relies on spectroscopic methods such as IR, ¹H NMR, and mass spectrometry, which are standard for verifying the structural integrity of similar triazine derivatives .
Properties
CAS No. |
921933-43-9 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-hexyl-1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C13H18N4O2/c1-2-3-4-7-10-14-13-15-17(19)12-9-6-5-8-11(12)16(13)18/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |
InChI Key |
TZRXJDDCXHEJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-] |
Origin of Product |
United States |
Biological Activity
The compound (3E)-3-(Hexylimino)-1-oxo-1λ^5,2,4-benzotriazin-4(3H)-ol belongs to a class of benzotriazine derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The chemical structure of (3E)-3-(Hexylimino)-1-oxo-1λ^5,2,4-benzotriazin-4(3H)-ol can be described as follows:
- Molecular Formula : C₁₃H₁₄N₄O₂
- Molecular Weight : 258.28 g/mol
- Functional Groups : Contains an imine group (-C=N-), a carbonyl group (C=O), and a hydroxyl group (-OH).
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study assessing various derivatives found that certain compounds showed promising activity against a range of pathogens, including fungi and bacteria. The specific activity of (3E)-3-(Hexylimino)-1-oxo-1λ^5,2,4-benzotriazin-4(3H)-ol was evaluated alongside other derivatives.
Table 1: Antimicrobial Activity of Benzotriazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (3E)-3-(Hexylimino)-1-oxo... | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 14 | |
| Control (Standard Antibiotic) | ||
| Ampicillin | E. coli | 22 |
| Gentamicin | S. aureus | 25 |
Antifungal Activity
The antifungal efficacy of the compound was also examined, particularly against common agricultural pathogens. A comparative study highlighted its effectiveness in inhibiting fungal growth.
Table 2: Antifungal Activity Against Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3E)-3-(Hexylimino)-1-oxo... | Fusarium spp. | 50 µg/mL |
| Aspergillus spp. | 30 µg/mL | |
| Control (Standard Antifungal) | ||
| Ketoconazole | Fusarium spp. | 10 µg/mL |
| Amphotericin B | Aspergillus spp. | 5 µg/mL |
The proposed mechanism of action for benzotriazine derivatives involves the inhibition of nucleic acid synthesis in microbial cells. The presence of the imine and hydroxyl groups is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death.
Case Study 1: Agricultural Application
In a recent study focusing on agricultural applications, (3E)-3-(Hexylimino)-1-oxo-1λ^5,2,4-benzotriazin-4(3H)-ol was tested for its nematicidal properties against root-knot nematodes. The results indicated significant nematicidal activity at concentrations as low as 25 µg/mL, suggesting potential use as a biopesticide.
Case Study 2: Clinical Implications
Another investigation explored the potential clinical implications of benzotriazine derivatives in treating infections caused by resistant strains of bacteria. The compound demonstrated effectiveness against multi-drug-resistant strains, highlighting its potential as an alternative therapeutic agent.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The hexylimino substituent in the target compound distinguishes it from analogs with aromatic or shorter alkyl chains. For example:
- 3-Benzylidene phthalide derivatives (e.g., 4,3,1-acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one): These compounds exhibit reduced lipophilicity compared to the hexylimino-substituted target due to their aromatic benzylidene groups. This difference impacts solubility and bioavailability .
Table 1: Substituent-Driven Properties
| Compound | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|
| Target compound | Hexylimino, ketone oxygen | ~3.5 | High lipophilicity, thermal stability |
| 3-Benzylidene phthalide derivatives | Benzylidene, oxadiazole | ~2.8 | Moderate solubility, planar structure |
| Coumarin-pyrazole hybrid (4e) | Coumarin, tetrazole | ~2.1 | Fluorescence, photostability |
Spectroscopic and Computational Comparisons
- Experimental characterization: IR and ¹H NMR are critical for confirming the imino and ketone functionalities in the target compound, akin to methods used for 3-benzylidene phthalide derivatives .
- Theoretical studies: demonstrates that computational methods (e.g., B3LYP/6-31G(d,p)) reliably predict NMR chemical shifts, IR frequencies, and HOMO-LUMO gaps for triazole derivatives. Similar approaches could model the target compound’s properties: HOMO-LUMO gap: The hexyl chain may lower the gap compared to aromatic analogs, increasing reactivity . Dipole moment: The ketone oxygen and imino group likely create a higher dipole moment than non-polar derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
